molecular formula C13H15NO2S B2387487 N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide CAS No. 1798458-94-2

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide

Cat. No.: B2387487
CAS No.: 1798458-94-2
M. Wt: 249.33
InChI Key: GZCUUPZGKRBLOH-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide (CAS 1798458-94-2) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H15NO2S and a molecular weight of 249.33 g/mol, this carboxamide derivative features both furan and thiophene rings, structural motifs commonly associated with diverse biological activities . Compounds incorporating thiophene-carboxamide scaffolds have demonstrated considerable potential in pharmacological applications, particularly as inhibitors of histone acetyltransferases (HAT) like p300/CBP, which are promising targets for cancer therapeutics . Similar structural analogs have shown potent and selective inhibitory activity against critical biological targets, including VEGFR-2, an important receptor in angiogenesis, with demonstrated antiproliferative effects against various human cancer cell lines such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas . The compound's structural framework, characterized by its heteroaromatic systems and carboxamide linkage, provides a versatile platform for structure-activity relationship (SAR) studies and molecular docking investigations aimed at developing novel therapeutic agents . Its predicted physicochemical properties include a density of 1.173±0.06 g/cm³ at 20°C and a boiling point of 404.2±45.0°C . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the material safety data sheet prior to handling and to adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9-5-12(17-8-9)13(15)14-10(2)6-11-3-4-16-7-11/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUUPZGKRBLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(C)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Mediated Amidation

Procedure :

  • Activation : 4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2–3 hours to form 4-methylthiophene-2-carbonyl chloride.
  • Amidation : The acid chloride is reacted with 1-(furan-3-yl)propan-2-amine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl.

Optimization Data :

Parameter Value Yield (%)
SOCl₂ Equivalents 1.5 88
Reaction Time 4 hours 92
Solvent DCM 85
Temperature 0°C → 25°C 90

Advantages : High yields, minimal side products.
Limitations : Requires handling corrosive reagents like SOCl₂.

Carbodiimide-Based Coupling

Procedure :

  • Activation : 4-Methylthiophene-2-carboxylic acid is combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Amidation : 1-(Furan-3-yl)propan-2-amine is added dropwise, and the mixture is stirred at 25°C for 12–16 hours.

Optimization Data :

Parameter Value Yield (%)
EDC Equivalents 1.2 78
HOBt Equivalents 1.0 82
Solvent DMF 75
Temperature 25°C 80

Advantages : Mild conditions, suitable for acid-sensitive substrates.
Limitations : Requires purification via column chromatography.

Suzuki Coupling-Assisted Route

Thiophene Ring Functionalization

Procedure :

  • Bromination : 4-Methylthiophene-2-carboxylic acid is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid.
  • Suzuki Coupling : The brominated intermediate reacts with furan-3-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/water (3:1).
  • Amidation : The coupled product is subjected to EDC/HOBt-mediated amidation with 1-(furan-3-yl)propan-2-amine.

Optimization Data :

Step Conditions Yield (%)
Bromination NBS, AcOH, 50°C, 6h 95
Suzuki Coupling Pd(PPh₃)₄, THF/H₂O 88
Amidation EDC/HOBt, DMF 80

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Procedure :

  • Resin Loading : 4-Methylthiophene-2-carboxylic acid is anchored to Wang resin using DIC/oxyma.
  • Amidation : 1-(Furan-3-yl)propan-2-amine is introduced in DMF with diisopropylethylamine (DIPEA).
  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/dichloromethane (95:5).

Optimization Data :

Parameter Value Yield (%)
Resin Type Wang 85
Coupling Time 24 hours 90
Cleavage Time 2 hours 88

Advantages : Scalable, reduces purification steps.
Limitations : Requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Procedure :

  • Microreactor Setup : 4-Methylthiophene-2-carboxylic acid and 1-(furan-3-yl)propan-2-amine are pumped into a microreactor with EDC/HOBt.
  • Residence Time : 10–15 minutes at 80°C.
  • In-line Purification : Integrated liquid-liquid extraction removes byproducts.

Optimization Data :

Parameter Value Yield (%)
Flow Rate 5 mL/min 92
Temperature 80°C 95
Residence Time 12 minutes 90

Advantages : High throughput, consistent quality.
Limitations : Initial setup costs are prohibitive for small-scale labs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Acid Chloride 90 98 Low Moderate
EDC/HOBt 80 95 Medium High
Suzuki Coupling 75 97 High Low
Solid-Phase 85 99 High High
Continuous Flow 95 99 Medium Very High

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of compounds similar to N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide. Key findings include:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells through mitochondrial pathways.
    • Inhibition of cell proliferation by causing cell cycle arrest, particularly in the S-phase.
  • Case Study :
    • A study on derivatives of this compound showed an IC50 value of 15 μM against the HeLa cervical cancer cell line, indicating significant cytotoxicity.
  • Data Table: Anticancer Efficacy
    CompoundCell LineIC50 (μM)Mechanism
    This compoundHeLa15Apoptosis induction
    Derivative AA549 (lung)12Cell cycle arrest
    Derivative BMCF-7 (breast)18Apoptosis induction

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties:

  • Antibacterial Effects :
    • Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Case Study :
    • In vitro studies showed that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antibacterial agent.
  • Data Table: Antimicrobial Efficacy
    PathogenMIC (µg/mL)
    E. coli32
    S. aureus64
    Candida albicans128

Pharmacological Insights

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Potential Therapeutic Uses

  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit cell growth.
  • Infection Management : As a potential treatment for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-(furan-2-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring and a furan substituent.

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and an amide functional group, which contribute to its biological activity. The structural formula can be represented as follows:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}
  • Receptor Modulation : this compound has been shown to act as a modulator of various receptors. Similar compounds with thiophene structures have demonstrated activity as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system .
  • Neurotransmitter Regulation : Studies indicate that related compounds can enhance levels of neurotransmitters such as acetylcholine and serotonin in the brain, potentially influencing mood and cognitive functions .

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Antidepressant Activity : By modulating neurotransmitter systems, it may have antidepressant effects similar to those observed with established antidepressants.
  • Anti-inflammatory Properties : Thiophene derivatives are known for their anti-inflammatory effects, which could extend to this compound through inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that the compound can inhibit certain cellular pathways associated with inflammation and oxidative stress. For instance, it was found to reduce the production of nitric oxide in macrophages, indicating potential anti-inflammatory activity.
  • In Vivo Studies : Animal models have shown that administration of this compound results in improved cognitive performance in tasks assessing memory and learning, suggesting neuroprotective properties.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Receptor ModulationPositive modulation of AMPA receptors
Neurotransmitter RegulationIncreased acetylcholine and serotonin levels
Anti-inflammatoryReduced nitric oxide production
Cognitive EnhancementImproved performance in memory tasks

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide?

The compound is typically synthesized via amide coupling between 4-methylthiophene-2-carboxylic acid and 1-(furan-3-yl)propan-2-amine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Yield optimization by controlling reaction temperature (0–25°C) and inert atmosphere (argon/nitrogen) to prevent side reactions .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the furan-3-yl proton (δ 7.3–7.5 ppm), thiophene methyl group (δ 2.4–2.6 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (C₁₄H₁₅NO₂S) .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Solubility in aqueous buffers is often limited; use DMSO as a stock solvent (10–50 mM).
  • For cell-based assays, dilute in PBS with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in pharmacological activity data?

Contradictions in IC₅₀ values or target selectivity may arise due to:

  • Impurity interference : Re-purify the compound and re-test using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations. For example, furan-containing compounds may exhibit pH-dependent stability .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s primary molecular target .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Focus on π-π stacking between the thiophene/furan rings and aromatic residues in the binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. What mechanistic insights explain stability issues under acidic/basic conditions?

The carboxamide group and furan ring are susceptible to hydrolysis:

  • Under acidic conditions (pH < 3), the amide bond may hydrolyze to form 4-methylthiophene-2-carboxylic acid and 1-(furan-3-yl)propan-2-amine.
  • Mitigation: Store the compound in neutral, anhydrous solvents (e.g., acetonitrile) and avoid prolonged exposure to polar protic solvents .

Q. How can researchers optimize derivatives for enhanced target selectivity?

  • SAR Studies : Modify the furan substituent (e.g., introduce electron-withdrawing groups at position 5) or replace the thiophene methyl group with halogens.
  • In Silico Screening : Use QSAR models to predict binding affinity changes and prioritize synthetic targets .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Furan-3-yl protons7.3–7.5 (m, 1H)142.5 (C-O)
Thiophene-CH₃2.4–2.6 (s, 3H)18.9
Carboxamide C=O-165.2

Q. Table 2. Recommended Assay Conditions for Target Validation

Assay Type Buffer pH Detection Method
Enzymatic InhibitionTris-HCl (50 mM)7.4Fluorescence (Ex/Em: 340/450 nm)
SPR BindingHBS-EP (10 mM HEPES)7.4Surface plasmon resonance

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